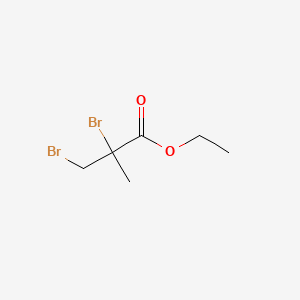

Ethyl 2,3-dibromo-2-methylpropanoate

描述

Structure

3D Structure

属性

IUPAC Name |

ethyl 2,3-dibromo-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br2O2/c1-3-10-5(9)6(2,8)4-7/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTBREBYDYHRRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30289407 | |

| Record name | ethyl 2,3-dibromo-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71172-41-3 | |

| Record name | Propanoic acid, 2,3-dibromo-2-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71172-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 60692 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071172413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 71172-41-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2,3-dibromo-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,3-dibromoisobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Routes for Ethyl 2,3-dibromo-2-methylpropanoate

The direct synthesis of this compound can be achieved through two principal pathways: the direct bromination of an unsaturated ester or the esterification of its corresponding carboxylic acid.

Bromination Reactions of Unsaturated Carboxylic Acid Esters

The addition of bromine across the double bond of an unsaturated ester is a fundamental and widely used method for the preparation of vicinal dibromides. In the case of this compound, the logical precursor is ethyl methacrylate (B99206). The reaction involves the electrophilic addition of molecular bromine (Br₂) to the carbon-carbon double bond of the ester.

This reaction is typically carried out in an inert solvent, such as a halogenated hydrocarbon or an ether, at reduced temperatures to control the exothermicity and minimize side reactions. The mechanism proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition fashion, leading to the formation of the dibromo product. The yield for this type of reaction is generally high, often exceeding 80%. mdpi.com

A similar procedure for the synthesis of methyl β,β'-dibromoisobutyrate involves the dropwise addition of bromine to a solution of methyl methacrylate in carbon tetrachloride, maintaining the temperature below 5°C. After the addition is complete, the reaction mixture is stirred at room temperature, followed by removal of the solvent under reduced pressure to yield the crude product, which can be further purified by distillation. mdpi.com

Esterification of 2,3-Dibromo-2-methylpropanoic Acid

An alternative route to this compound is through the esterification of 2,3-dibromo-2-methylpropanoic acid. This method is particularly useful if the carboxylic acid is readily available or more easily synthesized than the corresponding unsaturated ester. The synthesis of 2,3-dibromo-2-methylpropanoic acid itself can be accomplished by the bromination of methacrylic acid in an aqueous medium. nih.gov

The esterification reaction is typically carried out under acidic conditions, often using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, with an excess of ethanol (B145695) to drive the equilibrium towards the product side. The reaction mixture is usually heated to reflux to achieve a reasonable reaction rate. The general Fischer esterification mechanism applies here, involving the protonation of the carboxylic acid carbonyl, nucleophilic attack by ethanol, and subsequent elimination of water.

A patent describes the synthesis of 2,3-dibromo-2-methylpropanoic acid by reacting methacrylic acid with bromine in water at temperatures between 50 and 100°C. nih.gov The product crystallizes upon cooling and can be isolated by filtration. This acid can then be subjected to esterification with ethanol to yield the target compound.

Advanced Synthetic Approaches Involving the Compound as a Reagent or Intermediate

The unique structural features of this compound make it a valuable substrate in more complex synthetic transformations, including those involving organometallic intermediates and the generation of highly reactive species.

Photoinduced Organocatalyzed Cyclization Reactions

A comprehensive literature search did not yield specific examples of this compound being utilized in photoinduced organocatalyzed cyclization reactions. While the fields of organocatalysis and photocatalysis are rapidly expanding and often involve the use of halogenated compounds as radical precursors, direct applications involving this specific dibromo ester in cyclization reactions under these conditions are not prominently documented in the reviewed literature.

Reductive Lithiation and Ester Dianion Chemistry

This compound is a suitable precursor for the generation of ester dianions through reductive lithiation. This process typically involves the use of a strong reducing agent, such as lithium metal in the presence of an electron carrier like naphthalene (B1677914) or 4,4'-di-tert-butylbiphenyl (B167987) (DTBB). cymitquimica.com

The reaction of an α,α-dibromo ester with lithium naphthalenide at low temperatures (e.g., -78°C) initially leads to a lithium-halogen exchange, forming an α-bromo ester enolate. Further reduction of this intermediate with another equivalent of the lithiating agent generates the ester dianion. This highly reactive species can then be used in various carbon-carbon bond-forming reactions.

Generation of Ynolates via Thermal Cleavage of Ester Dianions

A significant application of the ester dianions derived from α,α-dibromo esters, and by extension from this compound, is the generation of ynolates. Ynolates are highly reactive acetylenic alkoxides that serve as versatile intermediates in organic synthesis.

Stereochemical Aspects in the Synthesis and Reactions

The stereochemistry of both the synthesis of this compound and its subsequent reactions is a critical aspect that influences the three-dimensional structure of the products.

The synthesis of vicinal dihalides, such as this compound, typically proceeds through the electrophilic addition of bromine to the corresponding α,β-unsaturated ester, ethyl methacrylate. The stereochemical outcome of this bromination can be influenced by the reaction conditions. While the addition of bromine to a double bond often proceeds via an anti-addition mechanism, leading to a specific diastereomer, the presence of the methyl group at the α-position introduces a chiral center, and the potential for diastereoselectivity must be considered.

In the context of the base-promoted reactions of the derived amides, the stereochemistry of the starting material can have a profound impact on the stereochemistry of the products. For example, in the formation of β-lactams and other cyclic structures from chiral precursors, such as N-[(1R)-1-phenylethyl]propanamide, the stereochemistry of the newly formed stereocenters is often controlled by the existing chiral center. Highly stereoselective 1,3-dipolar cycloaddition has been noted as a crucial step in the synthesis of related complex molecules, where the absolute configuration of the starting material dictates the formation of other stereogenic centers. researchgate.net

Further research is required to fully elucidate the stereochemical course of the synthesis of this compound and its transformations, as this would be pivotal for its application in asymmetric synthesis.

Reaction Mechanisms and Kinetics

Mechanistic Pathways of Halogenation Reactions

The synthesis of ethyl 2,3-dibromo-2-methylpropanoate is most commonly achieved through the halogenation of ethyl 2-methylpropenoate, also known as ethyl methacrylate (B99206). wikipedia.org This reaction is a classic example of electrophilic addition of a halogen to an alkene.

The mechanism proceeds in a stepwise fashion:

Polarization and Electrophilic Attack : The bromine molecule (Br₂), which is nonpolar, becomes polarized as it approaches the electron-rich double bond of the ethyl methacrylate. This induces a temporary dipole, allowing one bromine atom to act as an electrophile. The π-electrons of the alkene attack the partially positive bromine atom.

Formation of a Bromonium Ion Intermediate : A cyclic bromonium ion intermediate is formed. In this three-membered ring, the positive charge is delocalized over the bromine atom and the two carbon atoms of the original double bond. Simultaneously, a bromide ion (Br⁻) is generated.

Nucleophilic Attack : The bromide ion then acts as a nucleophile, attacking one of the carbon atoms of the bromonium ion ring from the side opposite the bromine bridge. This anti-addition leads to the opening of the ring. In the case of ethyl 2-methylpropenoate, the attack occurs at the more substituted carbon (C2), which can better stabilize a partial positive charge, and the bromine from the bromonium ion remains on the less substituted carbon (C3).

This sequence results in the formation of the vicinal dibromide, this compound. The reaction is typically carried out in an inert solvent like carbon tetrachloride. orgsyn.org A similar process is used to synthesize 2,3-dibromo-2-methylpropionic acid from methacrylic acid. google.com

Radical Reaction Mechanisms

The presence of carbon-bromine bonds allows this compound to participate in radical reactions, either through atom transfer processes or photochemical activation.

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that enables the synthesis of polymers with well-defined architectures. cmu.edu The process relies on the reversible activation of a dormant species (an alkyl halide) by a transition metal complex. cmu.edu

This compound is a suitable initiator for ATRP. The mechanism involves the following steps:

Initiation : A transition metal complex in a lower oxidation state (e.g., Cu(I)Br) abstracts a bromine atom from the initiator, this compound. This homolytic cleavage of the C-Br bond generates a carbon-centered radical and the metal complex in a higher oxidation state (e.g., Cu(II)Br₂). The radical is formed at the tertiary carbon (C2) due to its greater stability.

Propagation : The generated radical adds to a monomer molecule (e.g., styrene (B11656) or a methacrylate), forming a new C-C bond and a new radical species which can then add to further monomers.

Deactivation : The propagating radical can be reversibly deactivated by the higher oxidation state metal complex, reforming a dormant polymer chain with a halogen end-group and regenerating the lower oxidation state catalyst. cmu.edu

This equilibrium between active (radical) and dormant (alkyl halide) species keeps the radical concentration low, minimizing termination reactions and allowing for controlled polymer growth. cmu.educmu.edu Various bromo-esters, such as ethyl 2-bromoisobutyrate, are commonly used as ATRP initiators, highlighting the utility of this class of compounds.

Table 1: Components in a Typical ATRP System Using a Bromo-Ester Initiator

| Component | Role | Example |

|---|---|---|

| Initiator | Source of the initial radical | This compound |

| Monomer | Building block of the polymer | Styrene, Methyl Methacrylate (MMA) |

| Catalyst | Transition metal complex | Copper(I) Bromide (CuBr) |

| Ligand | Solubilizes and tunes catalyst activity | Bipyridine (bpy), PMDETA |

Free-radical halogenation can be initiated by UV light, which provides the energy for the homolytic cleavage of a halogen molecule. wikipedia.org While the synthesis of this compound is typically an ionic addition, photochemical conditions can influence radical pathways. If the compound is subjected to UV radiation, particularly in the presence of a radical initiator or sensitizer, the C-Br bonds can undergo homolysis.

Ionic Reaction Mechanisms

The bromine atoms in this compound are good leaving groups, making the compound susceptible to nucleophilic substitution and elimination reactions.

The compound possesses two potential sites for nucleophilic substitution: a tertiary alkyl halide at C2 and a primary alkyl halide at C3.

Sₙ2 Reaction : A strong, sterically unhindered nucleophile would preferentially attack the primary carbon (C3) via an Sₙ2 mechanism. This is a single-step, bimolecular reaction where the nucleophile attacks as the bromide leaving group departs.

Sₙ1 Reaction : The tertiary carbon (C2) is sterically hindered, making an Sₙ2 reaction difficult. However, it can undergo substitution via an Sₙ1 mechanism, especially with a weak nucleophile in a polar protic solvent. This two-step process involves the departure of the bromide ion to form a relatively stable tertiary carbocation intermediate, which is then captured by the nucleophile.

Competition between these pathways is common. The choice of nucleophile, solvent, and temperature will determine the major product. For instance, a strong base can also act as a nucleophile, leading to a mixture of substitution and elimination products. lumenlearning.com

Elimination of hydrogen bromide (HBr) from this compound leads to the formation of an alkene. Both E1 and E2 mechanisms are possible.

E2 Reaction : A strong, bulky base will favor an E2 (bimolecular elimination) pathway. libretexts.org The base abstracts a proton from a carbon adjacent to the leaving group, while the C-Br bond breaks simultaneously to form a double bond. This is a concerted, single-step reaction. lumenlearning.com Given the two bromine atoms, a double elimination to form an alkyne is also conceivable under harsh conditions. The use of a strong base like an alkoxide (e.g., sodium ethoxide) promotes E2 reactions. libretexts.org

E1 Reaction : In the presence of a weak base and a polar protic solvent (conditions that also favor Sₙ1), an E1 (unimolecular elimination) reaction can occur at the tertiary center (C2). This pathway proceeds through the same carbocation intermediate as the Sₙ1 reaction. A base then removes a proton from an adjacent carbon to form the alkene. lumenlearning.com

Often, elimination and substitution reactions are in competition. Higher temperatures generally favor elimination over substitution because elimination reactions result in an increase in the number of molecules, leading to a positive entropy change. lumenlearning.com The dehydrobromination of similar dibromo esters using bases like triethylamine (B128534) is a known method for producing acrylate (B77674) esters. orgsyn.org

Table 2: Factors Influencing Substitution vs. Elimination

| Factor | Favors Sₙ1/E1 | Favors Sₙ2/E2 |

|---|---|---|

| Base/Nucleophile | Weak, non-bulky | Strong, may be bulky for E2 |

| Substrate | Tertiary (C2) | Primary (C3) |

| Solvent | Polar Protic | Polar Aprotic often used |

| Temperature | High temperature favors E1/E2 | Low temperature favors Sₙ1/Sₙ2 |

Computational and Theoretical Mechanistic Studies

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms that are often difficult to probe experimentally. For a molecule such as this compound, theoretical studies are invaluable for understanding its reactivity, potential degradation pathways, and the nature of transient species involved. The following sections delve into the application of two major computational techniques, Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, in elucidating the mechanistic landscape of this compound.

Density Functional Theory (DFT) has become a cornerstone in computational chemistry for studying the electronic structure and energetics of molecules, thereby clarifying reaction mechanisms. researchgate.netnih.gov By calculating the potential energy surface (PES) of a reaction, DFT can identify reactants, products, transition states, and intermediates, providing a quantitative picture of the most probable reaction pathways. researchgate.netwikipedia.org For this compound, DFT calculations are instrumental in exploring several potential reaction channels, such as nucleophilic substitution, elimination, and radical-mediated debromination.

DFT methods are employed to model the geometries of stationary points along a reaction coordinate and to calculate their corresponding energies. wikipedia.org This allows for the determination of activation barriers and reaction enthalpies, which are crucial for predicting reaction kinetics and thermodynamic feasibility. For instance, in the context of brominated compounds, DFT has been successfully used to study bond dissociation energies and the mechanisms of debromination. nih.gov

Several plausible reaction pathways for this compound can be investigated using DFT:

Nucleophilic Acyl Substitution: This pathway involves the attack of a nucleophile on the electrophilic carbonyl carbon of the ester group. acs.orgmasterorganicchemistry.com DFT calculations can model the formation of a tetrahedral intermediate and the subsequent elimination of the ethoxy or a bromide leaving group. The relative stability of the intermediates and the energy barriers for each step can be computed to assess the likelihood of this pathway. acs.org

SN2 Substitution at C3: A direct displacement of the bromide at the C3 position by a nucleophile is another possibility. DFT can be used to model the transition state of this bimolecular reaction and calculate its activation energy.

Elimination Reactions (E1/E2): Base-induced elimination of HBr to form an unsaturated ester is a common reaction for haloalkanes. DFT can elucidate the concerted (E2) or stepwise (E1) nature of this process by locating the relevant transition states and intermediates.

Radical Debromination: Homolytic cleavage of the C-Br bonds can initiate radical-based reactions. nih.gov The stability of the resulting carbon-centered radicals at the C2 and C3 positions can be evaluated using DFT. The C-Br bond dissociation energies (BDEs) are key parameters that can be accurately calculated. Generally, the stability of alkyl radicals follows the order: tertiary > secondary > primary. youtube.com Therefore, the formation of a radical at the tertiary C2 position would likely be favored over the secondary C3 position.

A hypothetical DFT study on the primary decomposition pathways of this compound might yield relative activation energies as summarized in the interactive table below. These values are illustrative and based on general principles of reactivity for similar halogenated esters.

Interactive Data Table: Hypothetical DFT-Calculated Activation Energies for Reaction Pathways of this compound

| Reaction Pathway | Position of Attack | Type of Reaction | Hypothetical Relative Activation Energy (kcal/mol) |

| Nucleophilic Substitution | Carbonyl Carbon | Addition-Elimination | 25 |

| Nucleophilic Substitution | C3-Br | SN2 | 30 |

| Elimination | C2-Br and C3-H | E2 | 28 |

| Radical Debromination | C2-Br | Homolytic Cleavage | 35 |

| Radical Debromination | C3-Br | Homolytic Cleavage | 40 |

These computational findings would suggest that under nucleophilic conditions, acyl substitution could be a competitive pathway, while under radical-initiating conditions, cleavage of the C2-Br bond would be the more likely initiation step. DFT calculations can also incorporate solvent effects to provide a more realistic model of the reaction environment. nih.gov

While DFT is excellent for mapping static potential energy surfaces, Molecular Dynamics (MD) simulations provide insights into the time-evolution of a chemical system, including the behavior of short-lived reactive intermediates. acs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of dynamic processes such as conformational changes, solvent interactions, and the lifetimes of transient species. acs.orgmdpi.com

For this compound, MD simulations can be particularly useful for studying the behavior of the radical or ionic intermediates that may form during its reactions. For example, if a reaction proceeds via a radical mechanism, MD can be used to simulate the dynamics of the resulting carbon-centered radicals. Key properties that can be investigated include:

Intermediate Lifetime: MD simulations can track the existence of a reactive intermediate over time, providing an estimate of its stability before it reacts further.

Solvent Reorganization: The interaction of a charged or radical intermediate with surrounding solvent molecules is crucial for its stability and reactivity. MD simulations can model the reorganization of the solvent shell around the intermediate.

Conformational Dynamics: The flexibility and conformational preferences of a reactive intermediate can influence its subsequent reaction steps. MD can explore the accessible conformations of the intermediate on a picosecond to nanosecond timescale.

Diffusion and Encounter Rates: In bimolecular reactions, the rate at which reactants and intermediates encounter each other can be a limiting factor. MD can be used to calculate diffusion coefficients and collision frequencies.

Reactive MD simulations, which use force fields that allow for the formation and breaking of chemical bonds, can even be used to discover reaction pathways and estimate rate constants from a single simulation. acs.org

An illustrative summary of the types of data that could be obtained from an MD simulation of a hypothetical radical intermediate derived from this compound is presented in the interactive table below.

Interactive Data Table: Simulated Properties of a Hypothetical C2-Radical Intermediate from MD Simulations

| Property | Simulation Ensemble | Timescale | Hypothetical Value/Observation |

| Intermediate Lifetime | NVT | 1 ns | ~150 ps |

| Diffusion Coefficient in Water | NPT | 10 ns | 1.2 x 10-5 cm2/s |

| Radial Distribution Function (g(r)) with Water | NPT | 10 ns | Peak at 3.5 Å (hydration shell) |

| Conformational Dihedral Angle (C1-C2-C3-Br) | NVT | 1 ns | Bimodal distribution around -60° and 180° |

These simulations can provide a dynamic picture that complements the static energy calculations from DFT. For instance, MD simulations have been used to understand the unfolding of haloalkane dehalogenases and the conformational states of various molecular systems, showcasing the power of this technique to reveal dynamic molecular mechanisms. scienceopen.com The combination of DFT and MD simulations, therefore, offers a comprehensive theoretical framework for understanding the complex reactivity of compounds like this compound.

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The compound's structure is well-suited for the synthesis of various substituted molecules, including important heterocyclic scaffolds and modified carboxylic acid derivatives.

While direct literature on the use of Ethyl 2,3-dibromo-2-methylpropanoate for synthesizing pyrrolidinones and azetidinones is scarce, the reactivity of its functional groups suggests a strong potential for such applications. Azetidinones, the core structure of β-lactam antibiotics, are often formed via cyclization reactions. youtube.comresearchgate.net For instance, the Staudinger synthesis, a cornerstone of β-lactam chemistry, involves the [2+2] cycloaddition of a ketene (B1206846) and an imine. koreascience.kr More relevant to the subject compound, azetidinones can be synthesized through nucleophilic substitution and cyclization using reagents with leaving groups, such as chloroacetyl chloride, which reacts with Schiff bases. nih.gov

Theoretically, this compound could serve as a precursor in similar cyclization strategies. Reaction with a primary amine could involve a double substitution, where the amine displaces both bromine atoms to form a pyrrolidinone ring. Alternatively, a carefully controlled reaction with an amine or amide could lead to the formation of an azetidinone, leveraging the different reactivity of the bromine atoms.

This compound is intrinsically a derivative of propanoic acid and serves as an excellent starting point for creating more complex analogs. The bromine atoms can be replaced by a wide variety of nucleophiles to introduce new functional groups. For example, reactions with alcohols, thiols, or amines can yield disubstituted propanoate esters.

Furthermore, the general class of vicinal dibromides can undergo elimination reactions to form alkenes. youtube.commasterorganicchemistry.com Treatment of this compound with a suitable base would likely lead to the formation of ethyl 2-bromo-2-methyl-2-propenoate, a valuable Michael acceptor, or ethyl 2-methyl-2-propynoate through double elimination. These unsaturated esters are versatile intermediates for further synthetic transformations.

Reagent in Cross-Coupling and Functionalization Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While specific examples utilizing this compound are not prominent in the literature, related α-halo esters are widely used. The Reformatsky reaction, for example, involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc to form β-hydroxy esters. wikipedia.org This reaction proceeds via an organozinc intermediate, also known as a Reformatsky enolate. koreascience.krwikipedia.org Given its α-bromo ester motif, this compound could readily participate in such reactions to create sterically hindered β-hydroxy esters. koreascience.kr

Modern advancements have also demonstrated the direct cross-coupling of similar bromo-fluoro-propanoates with heterocycles like coumarins and quinolinones, leveraging halogen-bond promotion under mild conditions. orgsyn.org This suggests the potential for this compound to be used in similar photocatalytic or metal-catalyzed cross-coupling reactions to attach the methylpropanoate skeleton to various aromatic and heterocyclic systems.

Precursor for Reactive Intermediates (e.g., Carbanions, Radicals)

The generation of reactive intermediates is a key strategy in organic synthesis, and this compound is structured to be an effective precursor for several types.

Carbanions/Enolates: As mentioned, the treatment of α-halo esters with zinc is the basis of the Reformatsky reaction, which generates a zinc enolate—a carbanion equivalent. wikipedia.org This intermediate is nucleophilic and adds to electrophiles like aldehydes and ketones. Similarly, related dibromo esters have been shown to form ester dianions upon treatment with strong bases like lithium diisopropylamide (LDA) or via reductive lithiation. orgsyn.org These highly reactive carbanionic species can then react with a range of electrophiles.

Radicals: The carbon-bromine bonds in the molecule can be cleaved under radical conditions. Reductive dehalogenation of vicinal dibromides using one-electron reductants can proceed through radical intermediates. researchgate.net Furthermore, modern photoredox catalysis has enabled the generation of alkyl radicals from alkyl halides for use in coupling reactions. organic-chemistry.org It is plausible that selective single-electron reduction of one of the C-Br bonds in this compound could generate a carbon-centered radical, which could then be trapped by a radical acceptor, opening pathways to complex functionalized products.

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of modern chemical analysis, providing detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structure Confirmation

¹H NMR spectroscopy would be instrumental in confirming the presence and connectivity of the different proton environments in Ethyl 2,3-dibromo-2-methylpropanoate. The expected spectrum would show distinct signals corresponding to the ethyl group and the methyl and methylene (B1212753) groups of the propanoate chain.

The ethyl group would be characterized by a quartet for the methylene protons (-O-CH₂-) and a triplet for the methyl protons (-CH₃). The chemical shift of the quartet would be further downfield due to the deshielding effect of the adjacent oxygen atom. The methyl group at the C2 position would appear as a singlet, as it has no adjacent protons to couple with. The methylene protons at the C3 position, being adjacent to a bromine atom, would also exhibit a distinct chemical shift, likely as a singlet or a complex multiplet depending on the rotational dynamics and potential diastereotopicity.

A hypothetical data table for the expected ¹H NMR signals is presented below. Please note that these are estimated values and have not been experimentally verified.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| -O-CH₂-CH₃ | ~1.3 | Triplet | ~7 |

| -C(Br)-CH₃ | ~2.0 | Singlet | N/A |

| -CH₂-Br | ~3.8 | Singlet | N/A |

| -O-CH₂-CH₃ | ~4.2 | Quartet | ~7 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Skeletal Analysis

¹³C NMR spectroscopy provides a direct map of the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) of the ester group is expected to appear at the most downfield chemical shift, typically in the range of 160-180 ppm. The carbon atom of the ethyl group attached to the oxygen (-O-CH₂) would be found around 60-70 ppm. The quaternary carbon at C2, bonded to two bromine atoms and a methyl group, would have a characteristic chemical shift influenced by the electronegative halogens. The methyl carbon at C2, the methylene carbon at C3, and the terminal methyl carbon of the ethyl group would each have distinct signals in the upfield region of the spectrum.

A hypothetical data table for the expected ¹³C NMR signals is provided below. These are estimated values and await experimental confirmation.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -O-CH₂-C H₃ | ~14 |

| -C(Br)-C H₃ | ~25 |

| -C H₂-Br | ~35 |

| C (Br)-CH₃ | ~50 |

| -O-C H₂-CH₃ | ~62 |

| -C =O | ~170 |

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

To further confirm the structural assignments and elucidate the three-dimensional structure, advanced NMR techniques would be invaluable.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) would establish the coupling relationships between protons, for instance, confirming the connectivity within the ethyl group. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate the proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively. This would provide unambiguous confirmation of the entire molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would be used to determine the spatial proximity of protons. For example, NOESY could reveal through-space interactions between the methyl protons at C2 and the protons of the ethyl group, providing insights into the preferred conformation of the molecule in solution.

Currently, there is no specific published research detailing the application of these advanced NMR techniques to this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and powerful tool for identifying the presence of key functional groups. For this compound, the most prominent absorption band in the IR spectrum would be the strong C=O stretching vibration of the ester group, typically appearing in the region of 1735-1750 cm⁻¹. Other characteristic absorptions would include the C-O stretching vibrations of the ester group, and the C-H stretching and bending vibrations of the alkyl groups. The C-Br stretching vibrations would be expected to appear in the lower frequency "fingerprint" region of the spectrum.

A table of expected characteristic IR absorption bands is presented below, based on typical functional group frequencies.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H (Alkyl) Stretch | 2850-3000 | Medium-Strong |

| C=O (Ester) Stretch | 1735-1750 | Strong |

| C-O (Ester) Stretch | 1150-1250 | Strong |

| C-Br Stretch | 500-650 | Medium-Strong |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the C-C backbone vibrations and the symmetric stretching of the C-Br bonds. The C=O stretch would also be observable in the Raman spectrum.

As with the other spectroscopic techniques, no specific Raman spectral data for this compound has been found in the reviewed literature.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental formula of a compound and for deducing its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of "this compound." Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure the mass-to-charge ratio to several decimal places. This high precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For "this compound," with the molecular formula C6H10Br2O2, the exact mass can be calculated by summing the precise masses of its constituent isotopes. sigmaaldrich.com The presence of two bromine atoms is particularly significant, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺), with three distinct peaks appearing at [M]⁺, [M+2]⁺, and [M+4]⁺ in a ratio of approximately 1:2:1. HRMS can resolve these isotopic peaks and confirm their exact masses, providing unequivocal evidence for the presence of two bromine atoms in the molecule.

The calculated monoisotopic mass, using the most abundant isotopes (¹²C, ¹H, ¹⁶O, ⁷⁹Br), is a key value determined by HRMS. This precise measurement is crucial for confirming the elemental composition and distinguishing it from other potential isobaric compounds.

Table 1: Calculated Exact Mass for this compound (C₆H₁₀Br₂O₂)

| Isotopologue Formula | Description | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| C₆H₁₀⁷⁹Br₂O₂ | Molecular ion with two ⁷⁹Br isotopes | 271.9044 |

| C₆H₁₀⁷⁹Br⁸¹BrO₂ | Molecular ion with one ⁷⁹Br and one ⁸¹Br isotope | 273.9024 |

This table presents the calculated theoretical exact masses for the primary isotopologues of this compound. Experimental HRMS data would be compared against these values for formula confirmation.

Tandem Mass Spectrometry (MS/MS) is a technique used to further elucidate the structure of a molecule. In an MS/MS experiment, a specific ion (typically the molecular ion) is selected, subjected to fragmentation through collision with an inert gas, and the resulting fragment ions are then analyzed. The fragmentation pattern provides valuable information about the molecule's connectivity and functional groups.

The fragmentation of "this compound" under electron ionization (EI) or collision-induced dissociation (CID) would be expected to proceed through several characteristic pathways common to esters and halogenated compounds. Key fragmentation mechanisms would include:

Loss of a Bromine Radical: Cleavage of a carbon-bromine bond, one of the weaker bonds in the molecule, would lead to the loss of a bromine radical (•Br), resulting in a significant fragment ion.

Loss of the Ethoxy Group: Cleavage of the ester group can occur, leading to the loss of an ethoxy radical (•OCH₂CH₃) or an ethylene (B1197577) molecule via McLafferty rearrangement if a gamma-hydrogen is available, although this is less likely given the substitution pattern.

Alpha-Cleavage: Fission of bonds adjacent to the carbonyl group is a common fragmentation pathway for esters. This could result in the formation of an acylium ion.

Cleavage of the Carbon-Carbon Backbone: Fragmentation of the propanoate chain can also occur.

Analysis of related halogenated esters suggests that the loss of a halogen atom is a prominent fragmentation pathway. nih.gov The resulting fragment ions help to piece together the molecular structure, confirming the presence of the ethyl ester, the methyl group, and the two bromine atoms on the propanoate backbone.

Table 2: Plausible MS/MS Fragments of this compound

| Fragment Ion (Structure) | Loss from Molecular Ion | Plausible m/z Value(s) | Description |

|---|---|---|---|

| [C₆H₁₀BrO₂]⁺ | •Br | 193/195 | Loss of a single bromine radical. |

| [C₄H₅BrO]⁺ | •Br, •OCH₂CH₃ | 148/150 | Subsequent loss of an ethoxy radical after bromine loss. |

| [C₂H₅]⁺ | C₄H₅Br₂O₂ | 29 | Ethyl cation from the ester group. |

| [CH₂Br]⁺ | C₅H₈BrO₂ | 93/95 | Fragment containing a bromomethyl group. |

This table outlines potential fragment ions and their corresponding mass-to-charge ratios that could be observed in an MS/MS experiment. The presence of bromine isotopes leads to doublet peaks for fragments containing one bromine atom.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Studies

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum can provide information about the presence of chromophores—parts of a molecule that absorb light.

In "this compound," the primary chromophore is the ester carbonyl group (C=O). This group can undergo n → π* (n-to-pi-star) and π → π* (pi-to-pi-star) electronic transitions.

n → π* Transition: This transition involves the promotion of a non-bonding electron (from one of the lone pairs on the oxygen atom) to an antibonding π* orbital. For saturated esters, this is a symmetry-forbidden transition, resulting in a weak absorption band typically found in the region of 200-220 nm.

π → π* Transition: This involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital. This is a symmetry-allowed transition and results in a strong absorption band, but it typically occurs at shorter wavelengths, often below 200 nm, which is outside the range of standard UV-Vis spectrophotometers.

The carbon-bromine (C-Br) bonds can also contribute to UV absorption. Alkyl halides can exhibit n → σ* transitions, where a non-bonding electron from the halogen is excited to an antibonding σ* orbital of the carbon-halogen bond. These transitions usually appear in the far UV region but can extend into the near UV range (around 200-260 nm), potentially overlapping with the ester's n → π* transition.

Due to the absence of extended conjugation, "this compound" is not expected to absorb strongly in the visible region and would be colorless. The UV-Vis spectrum is primarily useful for confirming the presence of the carbonyl chromophore and potentially for quantitative analysis, but it provides limited structural information compared to NMR or MS. Photochemical studies could investigate the cleavage of the C-Br bonds upon irradiation with UV light.

Table 3: Expected UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected Wavelength (λmax) Range | Characteristics |

|---|---|---|---|

| Ester (C=O) | n → π* | ~200-220 nm | Weak intensity (low molar absorptivity) |

Polymer Chemistry Applications

Initiation and Control in Radical Polymerization

The structure of ethyl 2,3-dibromo-2-methylpropanoate allows it to serve as an initiator in various radical polymerization systems, enabling the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.

The most significant application of this class of compounds is as initiators for Atom Transfer Radical Polymerization (ATRP). ATRP is a robust method for controlled/"living" radical polymerization that relies on a reversible equilibrium between active, propagating radical species and dormant species (alkyl halides). cmu.edunih.gov The initiator, typically an alkyl halide, is activated by a transition metal complex (e.g., a copper(I) salt complexed with a ligand) which abstracts the halogen atom to form a radical and the oxidized metal complex (e.g., Cu(II)X₂/L). researchgate.net This radical then adds to monomer units. The higher oxidation state metal complex can then deactivate the propagating radical, reforming the dormant species and the activator complex.

Esters of 2-bromo-2-methylpropanoic acid are highly efficient ATRP initiators because the tertiary alkyl halide structure provides a sufficiently weak C-Br bond that can be readily activated, while also forming a stabilized tertiary radical. rsc.org While direct studies on this compound are not extensively detailed in public literature, its close structural analog, ethyl 2-bromoisobutyrate (EBiB), is one of the most common and well-studied ATRP initiators. nih.gov Other functionalized derivatives, such as azidoethyl-2-bromo-2-methylpropanoate (AEBMP) and prop-2-yn-1-yl 2-bromo-2-methylpropanoate (B8525525) (PBiB), have been synthesized and successfully used to initiate the ATRP of monomers like styrene (B11656), demonstrating the versatility of the 2-bromo-2-methylpropanoate core structure. researchgate.netrsc.org The polymerization of styrene using an AEBMP initiator was found to proceed in a controlled manner, with molecular weight increasing linearly with time. rsc.org

The general mechanism for initiation in ATRP is shown below:

Table 1: Role of this compound Analogs in ATRP

| Initiator Analog | Monomer(s) | Key Finding |

|---|---|---|

| Ethyl 2-bromoisobutyrate (EBiB) | Methyl Methacrylate (B99206) (MMA), Methyl Acrylate (B77674) (MA) | Serves as a standard, highly efficient initiator for ATRP of acrylates and methacrylates. nih.govrsc.org |

| Azidoethyl-2-bromo-2-methylpropanoate (AEBMP) | Styrene | Successfully synthesized azido (B1232118) end-functional polystyrene with controlled molecular weight. rsc.org |

Recent advancements in ATRP have focused on using external stimuli, such as light, to gain spatiotemporal control over the polymerization process. In photoinduced ATRP (photo-ATRP), light is used to generate the active catalyst or radical species. Alkyl halides like ethyl α-bromoisobutyrate (EBiB) are used as initiators in these systems. cmu.edu The mechanism often involves the photoreduction of the deactivator complex (e.g., X-Cu(II)/L) to the activator (Cu(I)/L) and a halogen radical. cmu.edu This process can be triggered by various light sources, including UV, visible light LEDs, and even sunlight. cmu.edu

These photoinduced methods offer several advantages, including the ability to start and stop polymerization by turning a light source on and off, and the potential to perform reactions at ambient temperature. For instance, the photoinduced ATRP of monomers such as methyl acrylate (MA) and ethyl acrylate (EA) has been successfully carried out using EBiB as the initiator and a copper bromide complex as the catalyst, with light from LEDs providing the energy for activation. cmu.edu Furthermore, dual catalysis systems using an organic photoredox catalyst, such as eosin (B541160) Y, in conjunction with a copper complex have enabled the controlled polymerization of acrylates in aqueous media under green light, highlighting the move towards more biologically compatible and environmentally friendly conditions. nih.gov

Use as a Building Block or Catalyst for Polymerization of Specific Monomers (e.g., Ethyl Acrylate)

This compound serves as an initiator, not a catalyst, for the polymerization of various monomers, including vinyl monomers like styrenes and acrylates. Ethyl acrylate (EA), an important industrial monomer, is frequently polymerized using controlled radical techniques to produce materials for paints, textiles, and adhesives. researchgate.netrsc.org

ATRP is a particularly effective method for the controlled polymerization of acrylates. The use of an initiator like ethyl 2-bromoisobutyrate (EBiB) allows for the synthesis of well-defined poly(ethyl acrylate) (PEA) with low dispersity. cmu.edu For example, photoinduced ATRP has been used to polymerize ethyl acrylate with an EBiB initiator and a CuBr₂/ligand catalyst system in solvents like DMF. cmu.edu The ability to control the polymerization of acrylates is crucial for creating advanced polymer structures.

Synthesis of Advanced Polymer Architectures (e.g., Block Copolymers)

A key advantage of controlled/"living" polymerization techniques like ATRP is the ability to synthesize polymers with complex architectures. nih.gov Because the polymer chains retain their active halogen end-group after the first monomer is consumed, they can be used as macroinitiators to start the polymerization of a second monomer, leading to the formation of block copolymers. cmu.edu

Initiators like this compound are fundamental to this process. A polymer chain (Block A) is first grown using the initiator. This polymer, now a macroinitiator, is then introduced to a different monomer to grow a second block (Block B), resulting in an A-B diblock copolymer. This process can be repeated to create multiblock copolymers. For example, a poly(methyl methacrylate) (PMMA) macroinitiator, originally formed using a photoinduced ATRP process, was successfully chain-extended with ethyl acrylate to produce a PMMA-b-PEA block copolymer with a clean increase in molecular weight, demonstrating the high retention of chain-end functionality. cmu.edu This strategy is widely used to combine the properties of different polymers into a single material, such as creating amphiphilic block copolymers that can self-assemble in solution.

Polymer End-Group Functionalization Strategies

The initiator used in ATRP directly determines the functionality of one end of the polymer chain (the alpha-end), while the other end (the omega-end) retains the terminal halogen. cmu.eduresearchgate.net This provides a powerful and straightforward method for creating end-functionalized polymers.

By choosing an initiator that already contains a desired functional group, a polymer with that specific alpha-end functionality can be synthesized in a single step. For instance, using an initiator with a hydroxyl group (e.g., 2-hydroxyethyl 2-bromopropionate) results in a polymer with a terminal hydroxyl group. researchgate.net Similarly, using azidoethyl-2-bromo-2-methylpropanoate yields polymers with an azide (B81097) group at the chain end. rsc.org This azide group can then be used for subsequent "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach other molecules. researchgate.net

The halogen at the omega-end is also a versatile functional handle. It can be removed or transformed into other groups through various nucleophilic substitution reactions, further expanding the possibilities for polymer modification. cmu.edu Esters of 2-bromo-2-methylpropanoate are particularly useful as they can be used to prepare polymers with well-defined halogen chain-end groups that are ready for further chemical transformation.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 1,3,5-(2′-bromo-2′-methylpropionato)benzene |

| 2-hydroxyethyl 2-bromopropionate |

| 2-hydroxyethyl α-bromoisobutyrate (HO-EBiB) |

| Azidoethyl-2-bromo-2-methylpropanoate (AEBMP) |

| Eosin Y |

| This compound |

| Ethyl 2-bromoisobutyrate (EBiB) |

| Ethyl acrylate (EA) |

| Methyl acrylate (MA) |

| Methyl Methacrylate (MMA) |

| Poly(ethyl acrylate) (PEA) |

| Poly(methyl methacrylate) (PMMA) |

| Prop-2-yn-1-yl 2-bromo-2-methylpropanoate (PBiB) |

| Styrene |

Derivatives and Structural Analogues

Alkyl 2,3-dibromo-2-methylpropanoates and Related Esters (e.g., Methyl 2,3-dibromo-2-methylpropanoate, Ethyl 2,3-dibromopropionate)

The alkyl group of the ester in 2,3-dibromo-2-methylpropanoate can be varied, leading to a homologous series of compounds. These related esters share many chemical characteristics but can exhibit subtle differences in physical properties and reactivity.

Mthis compound is the methyl ester analogue. sielc.comchemspider.comnih.gov It serves as a reagent in organic synthesis, for instance, in the methylation of uracil. cymitquimica.com It can be prepared through the addition of dicyandiamide (B1669379) to chloromethyl methyl ether, followed by an alkylation reaction with methyl methacrylate (B99206). cymitquimica.com Analysis of this compound can be achieved using reverse-phase high-performance liquid chromatography (HPLC) with a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com

Ethyl 2,3-dibromopropionate is another related ester, differing by the absence of the methyl group at the C2 position. sigmaaldrich.comnih.gov This compound is a light yellow liquid and is used as an intermediate in organic and pharmaceutical synthesis. guidechem.comlookchem.com Its reactivity stems from the two bromine atoms and the ester group. guidechem.com The primary bromine atom at the C3 position is more susceptible to nucleophilic substitution than the sterically hindered secondary bromine at the C2 position, allowing for selective reactions under controlled conditions. guidechem.com A common synthesis method involves the bromination of ethyl acrylate (B77674). guidechem.com

The table below summarizes the properties of these related esters.

| Property | Mthis compound | Ethyl 2,3-dibromopropionate |

| CAS Number | 3673-79-8 sielc.com | 3674-13-3 sigmaaldrich.com |

| Molecular Formula | C₅H₈Br₂O₂ sielc.comcymitquimica.com | C₅H₈Br₂O₂ sigmaaldrich.com |

| Molecular Weight | 259.92 g/mol sielc.com | 259.92 g/mol sigmaaldrich.com |

| Physical State | Not specified, analyzed via HPLC sielc.com | Liquid sigmaaldrich.comguidechem.com |

| Boiling Point | Not specified | 211-214 °C lookchem.com |

| Density | Not specified | 1.79 g/cm³ at 20 °C sigmaaldrich.com |

| Solubility | Soluble in acetonitrile/water mixtures sielc.com | Insoluble in water guidechem.comlookchem.com |

2,3-Dibromo-2-methylpropanoic Acid and its Amide Derivatives

Hydrolysis of the ester group in alkyl 2,3-dibromo-2-methylpropanoates yields the corresponding carboxylic acid, 2,3-Dibromo-2-methylpropanoic acid . chemsynthesis.comsigmaaldrich.comnih.gov This compound is a synthetic intermediate, notably for beta-lactam antibiotics. google.com

A described synthesis method involves the reaction of methacrylic acid with bromine in an aqueous solution at temperatures between 50 and 100°C. google.com The crude product can be purified by cooling, crystallization, and washing with cold water. google.com This aqueous phase synthesis is presented as an environmentally friendlier alternative to methods using solvents like carbon disulfide, offering high yields without the associated toxicity and safety hazards. google.com

Amide derivatives can be synthesized from carboxylic acids. ajchem-a.com The amide functional group is significant in many biologically active molecules and medicinal compounds. ajchem-a.comnih.gov A general and effective method for preparing amides is the coupling of a carboxylic acid with an amine using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) at room temperature. ajchem-a.com While specific synthesis of the amide derivative of 2,3-dibromo-2-methylpropanoic acid is not detailed in the provided results, this general methodology is widely applicable for converting carboxylic acids to amides. ajchem-a.com The reactivity of such amides would be influenced by the presence of the two bromine atoms. nih.gov

| Compound | 2,3-Dibromo-2-methylpropanoic Acid |

| CAS Number | 33673-74-4 sigmaaldrich.com |

| Molecular Formula | C₄H₆Br₂O₂ chemsynthesis.comsigmaaldrich.com |

| Molecular Weight | 245.898 g/mol chemsynthesis.com |

| Synthetic Precursor | Methacrylic acid google.com |

| Key Application | Intermediate for beta-lactam antibiotics google.com |

Halogenated Propanoate Analogues and their Comparative Reactivity

The reactivity of halogenated esters is significantly influenced by the nature and position of the halogen atoms. nih.gov Generally, α-halo-carbonyl compounds are reactive towards nucleophiles via an Sₙ2 mechanism. nih.govnih.gov

When comparing halogens, the reactivity order in Sₙ2 reactions is typically I > Br > Cl > F, which corresponds to the leaving group ability of the halide ion. nih.govlibretexts.org This trend aligns with the acidity of the corresponding halogen acids (HI > HBr > HCl > HF). libretexts.org Therefore, dibromo derivatives like this compound are expected to be more reactive in nucleophilic substitution reactions than their dichloro counterparts. Studies on haloacetic acids have shown that bromoacetic acids induce stronger effects on cells than chloroacetic acids, with dibromoacetic acid (DBAA) exhibiting the strongest effects among the tested compounds. nih.gov

The position of the halogen relative to the carbonyl group is also crucial. α-halo-carbonyl compounds are more reactive than isomers where the halogen is further away from the carbonyl group. nih.gov The electron-withdrawing nature of the carbonyl group enhances the leaving ability of a halogen at the alpha position. nih.gov

The table below offers a comparative overview of reactivity trends.

| Feature | Influence on Reactivity | Rationale |

| Halogen Type | I > Br > Cl > F nih.govlibretexts.org | Correlates with leaving group ability and acid strength of HX. libretexts.org |

| Number of Halogens | Dihalogenated > Monohalogenated | Increased electrophilicity and statistical probability of reaction. nih.gov |

| Position of Halogen | α-position > β-position or further nih.gov | Proximity to the electron-withdrawing carbonyl group enhances reactivity. nih.gov |

Influence of Structural Modifications on Reactivity and Synthetic Utility

Structural modifications to halogenated propanoates have a profound impact on their chemical reactivity and usefulness in synthesis. These modifications can be categorized by their steric and electronic effects.

Steric Hindrance: The presence of alkyl groups near the reaction center can significantly decrease reactivity. nih.gov For instance, in Sₙ2 reactions, the order of reactivity for alkyl halides is primary > secondary > tertiary. libretexts.org In the context of halogenated esters, an alkyl group on the carbon bearing the halogen (the α-carbon) can sterically hinder the backside attack of a nucleophile, thus slowing down the reaction rate. nih.gov This is observed in compounds like ethyl-2-bromoisovalerate, which are less toxic (a proxy for reactivity in this context) than predicted due to steric hindrance from the alkyl group. nih.gov The methyl group at the C2 position in this compound introduces such steric hindrance compared to ethyl 2,3-dibromopropionate. guidechem.com

Electronic Effects: The electronic nature of substituents influences the electrophilicity of the carbonyl carbon and the stability of reaction intermediates. Electron-withdrawing groups, such as additional halogens or nitro groups, can increase the reactivity of the molecule towards nucleophiles. researchgate.net The introduction of a double bond beta to the halogen can also enhance reactivity. libretexts.org

Synthetic Utility: These structural modifications allow for fine-tuning the molecule's reactivity for specific synthetic purposes. For example, the differential reactivity of the primary and secondary bromines in ethyl 2,3-dibromopropionate allows for selective functionalization. guidechem.com The presence of multiple reactive sites (two halogens and a carbonyl group) makes these compounds valuable building blocks for synthesizing more complex molecules, including pharmaceuticals and polymers. guidechem.comlookchem.com For example, α-haloesters are key reactants in the Darzens reaction to form α,β-epoxy esters. wikipedia.org The ability to introduce various substituents allows for the creation of a diverse library of compounds for applications in medicinal chemistry and materials science. nih.govmdpi.comnih.gov

Environmental and Degradation Studies Mechanistic Focus

Photochemical Degradation Pathways in Environmental Contexts

Photochemical degradation, initiated by the absorption of solar radiation, is a significant environmental degradation pathway for many organic compounds. For halogenated organic compounds, the carbon-halogen bond is often the most susceptible to photolysis.

The primary photochemical process for a molecule like Ethyl 2,3-dibromo-2-methylpropanoate would likely involve the cleavage of a carbon-bromine (C-Br) bond. The C-Br bond dissociation energy is significantly lower than that of C-C, C-H, and C-O bonds, making it the most probable site for photolytic cleavage. wikipedia.org The absorption of ultraviolet (UV) radiation, particularly in the environmentally relevant UVA (320-400 nm) and UVB (280-320 nm) ranges, can provide the necessary energy to break this bond.

The proposed initial step in the photochemical degradation would be the homolytic cleavage of a C-Br bond to form a bromine radical and a carbon-centered radical.

Reaction 1: Initial Photolytic Cleavage

The relative likelihood of cleaving the tertiary versus the primary C-Br bond would depend on the specific bond dissociation energies in the molecule. Following this initiation, a cascade of secondary reactions could occur, including:

Hydrogen Abstraction: The resulting radicals can abstract hydrogen atoms from other organic matter or water, leading to the formation of less halogenated, and potentially more persistent, degradation products.

Reaction with Oxygen: In the presence of atmospheric oxygen, the carbon-centered radicals can react to form peroxy radicals, which can then participate in further complex degradation reactions.

Elimination: The radical intermediate could undergo further reactions, such as the elimination of the second bromine atom to form an unsaturated ester.

It is important to note that the photolytic degradation of highly brominated flame retardants has been shown to sometimes produce more toxic byproducts. nih.gov While the structure of this compound is simpler, the potential for the formation of hazardous intermediates during its photolysis cannot be ruled out without specific experimental data. The photodegradation of other brominated flame retardants has been observed to follow first-order kinetics, with the rate being influenced by the solvent and the initial concentration of the compound. nih.gov

Abiotic Transformation Mechanisms (e.g., Hydrolysis, Redox Reactions)

Abiotic transformation processes, not involving microorganisms, are critical in determining the environmental persistence of a chemical. For this compound, hydrolysis and redox reactions are expected to be the primary abiotic transformation pathways.

Hydrolysis:

Hydrolysis is the cleavage of a chemical bond by the addition of water. In this compound, two sites are susceptible to hydrolysis: the ester linkage and the carbon-bromine bonds.

Ester Hydrolysis: The hydrolysis of the ethyl ester group can be catalyzed by either acid or base. acs.orgsigmaaldrich.com

Under acidic conditions, the reaction is reversible and leads to the formation of 2,3-dibromo-2-methylpropanoic acid and ethanol (B145695).

Under basic (alkaline) conditions, the reaction, known as saponification, is irreversible and yields the salt of the carboxylic acid (2,3-dibromo-2-methylpropanoate) and ethanol. acs.org

Reaction 2: Ester Hydrolysis

CH3-C(Br)(COOCH2CH3)-CH2Br + 2e- → CH3-C(=CH2)-COOCH2CH3 + 2Br-

常见问题

Q. What are the optimal synthetic routes for Ethyl 2,3-dibromo-2-methylpropanoate, and how can reaction parameters be systematically optimized?

The synthesis typically involves bromination of ethyl 2-methylpropanoate derivatives. Key parameters include:

- Brominating agents : Use of elemental bromine (Br₂) or N-bromosuccinimide (NBS) under radical or electrophilic conditions .

- Solvent selection : Polar aprotic solvents (e.g., CCl₄, DCM) enhance bromine solubility and reaction homogeneity .

- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions like over-bromination or ester hydrolysis .

- Catalysts : Lewis acids (e.g., FeCl₃) may accelerate electrophilic bromination .

Optimization strategy : Design a fractional factorial experiment to test combinations of solvent polarity, temperature, and stoichiometry. Monitor yields via GC-MS or NMR .

Q. How can spectroscopic and crystallographic methods confirm the structure and purity of this compound?

Q. What safety protocols are critical for handling this compound in the lab?

- PPE : Wear nitrile gloves, chemical-resistant aprons, and goggles to prevent skin/eye contact. Use fume hoods for bromine vapor containment .

- Spill management : Absorb spills with vermiculite or sand, then transfer to labeled containers for halogenated waste disposal .

- Storage : Keep in airtight containers under dry, inert atmospheres (N₂ or Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate the reaction mechanism of bromination in Ethyl 2-methylpropanoate derivatives?

- Step 1 : Use Gaussian or ORCA software to calculate transition states and intermediates. Compare activation energies for radical vs. electrophilic pathways .

- Step 2 : Analyze electron density maps (AIM theory) to identify bromine attack sites on the methylpropanoate backbone .

- Validation : Correlate computed intermediates with experimental byproducts (e.g., dibromo vs. monobromo derivatives) detected via LC-MS .

Q. What strategies resolve contradictions in reported stereochemical outcomes of brominated ester derivatives?

- Case study : Conflicting data on diastereomer ratios may arise from solvent polarity effects or temperature-dependent kinetic vs. thermodynamic control.

- Method : Conduct variable-temperature NMR (VT-NMR) to monitor equilibration. For example, at 25°C, a 3:1 ratio of syn:anti diastereomers was observed in DCM, shifting to 1:1 at −20°C due to slowed isomerization .

Q. How can kinetic isotope effects (KIEs) probe the rate-determining step in the bromination of Ethyl 2-methylpropanoate?

- Experimental design : Synthesize deuterated analogs (e.g., CD₃-labeled ester) and compare bromination rates with protiated compounds.

- Analysis : A primary KIE (k_H/k_D > 1) suggests C-H bond cleavage in the rate-determining step (radical pathway), while a negligible KIE supports electrophilic substitution .

Data Contradiction Analysis

Q. Why do different studies report varying yields for this compound synthesis?

Discrepancies often arise from:

- Impurity profiles : Unreacted starting material or over-brominated byproducts skew yield calculations. Use HPLC with UV detection (λ = 254 nm) to quantify purity .

- Workup methods : Aqueous extraction may hydrolyze the ester moiety, reducing isolated yields. Alternative purification via silica gel chromatography (hexane:EtOAc = 4:1) preserves product integrity .

Methodological Tables

Q. Table 1. Comparison of Bromination Methods

| Parameter | NBS/Radical Initiation | Br₂/FeCl₃ |

|---|---|---|

| Yield (%) | 65–75 | 80–85 |

| Byproducts | Succinimide derivatives | HBr gas |

| Purification | Column chromatography | Distillation |

| Scalability | Limited to 10 mmol | Up to 100 mmol |

Table 2. Key Crystallographic Data

| Parameter | This compound | Related Brominated Ester |

|---|---|---|

| Space Group | P2₁ | P2₁2₁2₁ |

| a (Å) | 9.7390 (13) | 9.8361 (10) |

| b (Å) | 14.355 (2) | 14.354 (2) |

| c (Å) | 9.8361 (10) | 9.7370 (13) |

| β (°) | 95.779 (9) | 95.780 (9) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。